molecular formula C10H13NO2 B1524206 1-(4-Aminophenyl)-4-hydroxybutan-1-one CAS No. 63237-19-4

1-(4-Aminophenyl)-4-hydroxybutan-1-one

Cat. No. B1524206
CAS RN: 63237-19-4
M. Wt: 179.22 g/mol
InChI Key: RHDDZNWMKVAUSQ-UHFFFAOYSA-N
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Description

“1-(4-Aminophenyl)-4-hydroxybutan-1-one” is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that the compound may have similarities with other aminophenyl compounds, such as 4-Aminobiphenyl1 and 1-(4-Aminophenyl)ethanone hydrochloride2.



Synthesis Analysis

The synthesis of “1-(4-Aminophenyl)-4-hydroxybutan-1-one” is not explicitly documented in the available literature. However, amines can be prepared through various methods, including alkylation or arylation reactions on nitrogen3. Another method involves the reduction of nitrogen compounds in a higher oxidation state3. Additionally, amides can be converted to amines by reduction, hydrolysis, or rearrangement3.



Molecular Structure Analysis

The molecular structure of “1-(4-Aminophenyl)-4-hydroxybutan-1-one” is not explicitly available. However, similar compounds such as 4-Aminophenyl4 and 1-(4-Aminophenyl)ethanol5 have been studied. The structure of a compound can be analyzed using techniques like Density Functional Theory6.



Chemical Reactions Analysis

The specific chemical reactions involving “1-(4-Aminophenyl)-4-hydroxybutan-1-one” are not well-documented. However, amines can undergo various reactions, including alkylation, arylation, and reduction3. They can also react with compounds of the same carbon-nitrogen framework but with nitrogen in a higher oxidation state3.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “1-(4-Aminophenyl)-4-hydroxybutan-1-one” are not well-documented. However, similar compounds like 4-Aminophenyl8 and 4-Aminophenyl ether9 have safety data sheets available that provide information on their properties.


Scientific Research Applications

Hydrolysis and Derivative Formation

1-(4-Aminophenyl)-4-hydroxybutan-1-one has been identified as a major product from the hydrolysis of clavulanic acid. In certain conditions, it can further react to form various other products including pyrazines, which are compounds with potential applications in pharmaceuticals and agrochemicals (Finn et al., 1984).

Analytical Chemistry

This compound has been involved in the development of sensitive analytical methods. For instance, a method for determining 4-amino-1-hydroxybutane-1,1-bisphosphonic acid in urine involves the use of 1-(4-Aminophenyl)-4-hydroxybutan-1-one. This method includes steps like isolation, solid-phase anion-exchange, and automated pre-column derivatization, showcasing its utility in complex analytical procedures (Kline et al., 1990).

Synthesis of Chiral Compounds

The compound plays a role in the stereoselective synthesis of certain amino acids, which are crucial as chiral building blocks. A study demonstrated its use in a biocatalytic one-pot cyclic cascade for synthesizing (S)- and (R)-2-amino-4-hydroxybutanoic acid, highlighting its importance in producing optically active substances (Hernández et al., 2017).

Studies on Anti-histaminic Properties

Research has been conducted on the anti-histaminic properties of derivatives of 1-(4-Aminophenyl)-4-hydroxybutan-1-one. These studies provide insights into the structure-activity relationships and the potential therapeutic applications of these compounds (Casy & Parulkar, 1969).

Biosynthesis Research

It has also been involved in biosynthesis research, particularly in studies related to raspberry ketones, responsible for the characteristic aroma of raspberries. The compound's role in the biosynthesis pathway offers valuable information about the formation of natural flavors and fragrances (Borejsza-Wysocki & Hrazdina, 1994).

Safety And Hazards

The specific safety and hazards of “1-(4-Aminophenyl)-4-hydroxybutan-1-one” are not well-documented. However, similar compounds like 4-Aminophenyl8 and 4-Aminophenyl ether9 have safety data sheets available that provide information on their hazards.


Future Directions

The future directions for “1-(4-Aminophenyl)-4-hydroxybutan-1-one” are not explicitly documented. However, covalent organic frameworks, a new type of porous materials, have been widely developed in the field of environmental remediation due to their advantages of easy modification and high specific surface area10. This could potentially be a future direction for similar compounds.


Please note that the information provided is based on the closest available data and may not fully represent the exact properties of “1-(4-Aminophenyl)-4-hydroxybutan-1-one”. For more accurate information, further research and experimental data would be required.


properties

IUPAC Name

1-(4-aminophenyl)-4-hydroxybutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6,12H,1-2,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDDZNWMKVAUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695785
Record name 1-(4-Aminophenyl)-4-hydroxybutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenyl)-4-hydroxybutan-1-one

CAS RN

63237-19-4
Record name 1-(4-Aminophenyl)-4-hydroxybutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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